molecular formula C53H90O22 B10780541 20(R)-Propanaxadiol;R-ginsenoside Rg3

20(R)-Propanaxadiol;R-ginsenoside Rg3

Cat. No.: B10780541
M. Wt: 1079.3 g/mol
InChI Key: VMFHKVMQSYOBAV-MCMLTULOSA-N
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Description

20®-Propanaxadiol; R-ginsenoside Rg3:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20®-Propanaxadiol; R-ginsenoside Rg3 typically involves the extraction and purification from Panax ginseng roots. The process includes:

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. Techniques include:

Chemical Reactions Analysis

Types of Reactions

20®-Propanaxadiol; R-ginsenoside Rg3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 20®-Propanaxadiol; R-ginsenoside Rg3, each with unique pharmacological profiles.

Scientific Research Applications

Chemistry

In chemistry, 20®-Propanaxadiol; R-ginsenoside Rg3 is used as a model compound to study saponin chemistry and its interactions with other molecules. It serves as a precursor for synthesizing novel derivatives with potential therapeutic applications.

Biology

Biologically, this compound is studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction. It is particularly noted for its ability to modulate immune responses and inhibit cancer cell proliferation.

Medicine

In medicine, 20®-Propanaxadiol; R-ginsenoside Rg3 is investigated for its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Clinical studies have shown its efficacy in enhancing the effects of chemotherapy and reducing side effects.

Industry

Industrially, it is used in the formulation of health supplements and functional foods aimed at improving overall health and well-being. Its anti-fatigue and cognitive-enhancing properties make it a popular ingredient in nutraceuticals.

Mechanism of Action

The mechanism of action of 20®-Propanaxadiol; R-ginsenoside Rg3 involves multiple molecular targets and pathways:

    Anti-cancer: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.

    Anti-inflammatory: It reduces inflammation by inhibiting the NF-κB pathway and decreasing the production of pro-inflammatory cytokines.

    Neuroprotection: It protects neurons by reducing oxidative stress and modulating neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

  • 20(S)-Propanaxadiol; S-ginsenoside Rg3
  • Ginsenoside Rh2
  • Ginsenoside Rb1

Uniqueness

20®-Propanaxadiol; R-ginsenoside Rg3 is unique due to its specific stereochemistry, which significantly influences its biological activity. Compared to its S-isomer, it has a higher stability and distinct pharmacokinetic properties, making it more effective in certain therapeutic applications.

Properties

Molecular Formula

C53H90O22

Molecular Weight

1079.3 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-48-44(40(64)36(60)28(20-55)71-48)74-47-43(67)38(62)35(59)27(19-54)70-47)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-46-42(66)39(63)37(61)29(72-46)22-69-45-41(65)34(58)26(57)21-68-45/h10,24-48,54-67H,9,11-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,50-,51+,52+,53-/m0/s1

InChI Key

VMFHKVMQSYOBAV-MCMLTULOSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C

Origin of Product

United States

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